

Brepocitinib signaling pathway IL-12 IL-23 inhibition

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Brepocitinib

CAS No.: 1883299-62-4

Cat. No.: S539196

[Get Quote](#)

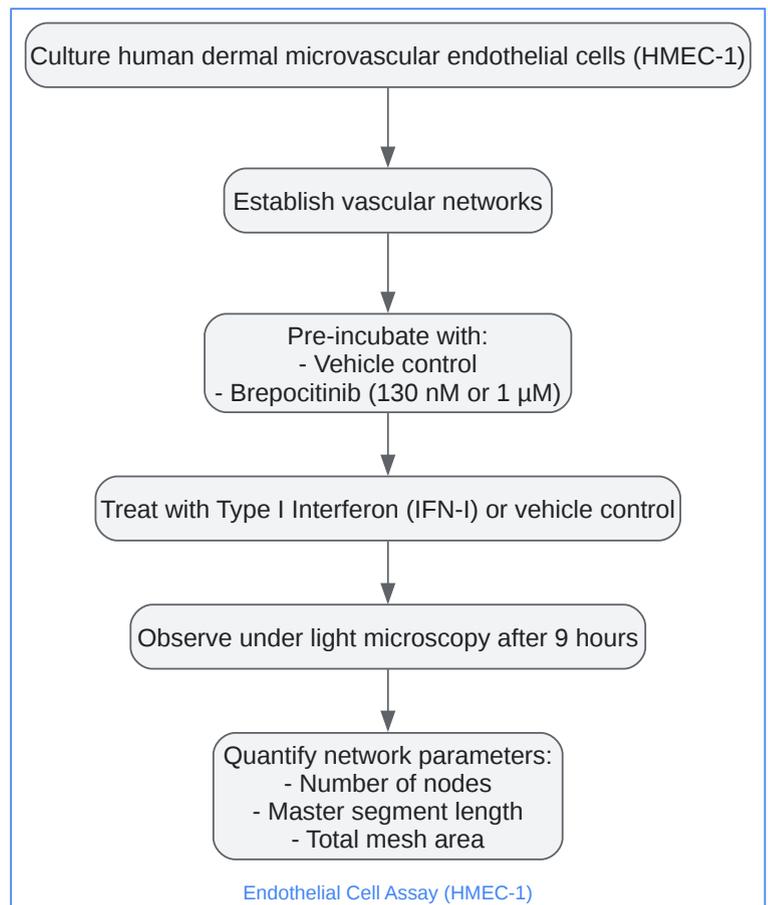
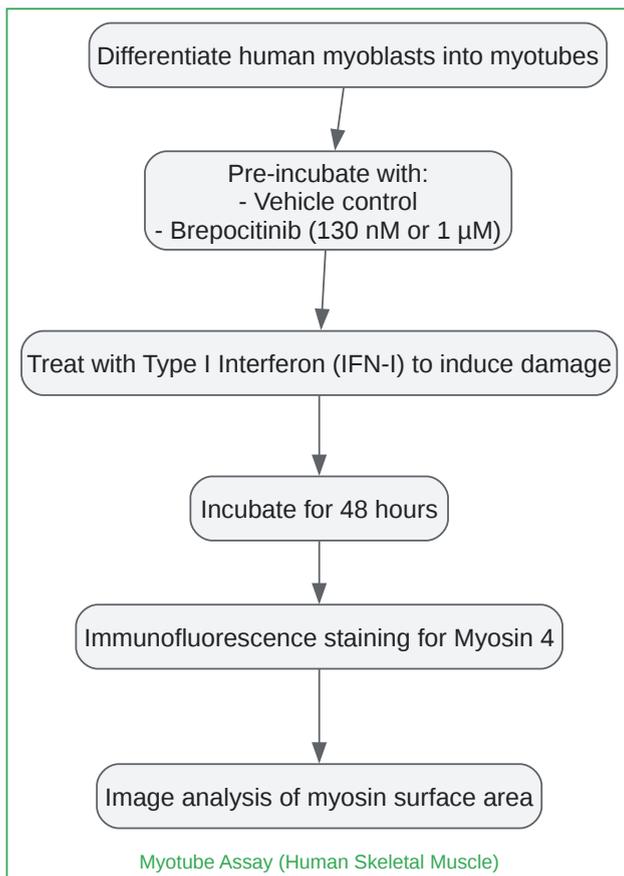
Mechanism of Action and Scientific Rationale

Brepocitinib functions as an **orthosteric inhibitor**, competing with ATP for binding to the active, catalytic site on the TYK2 and JAK1 kinases [1]. This action prevents the phosphorylation and activation of the STAT proteins (Signal Transducer and Activator of Transcription), which are crucial for the expression of inflammatory genes.

- **Targeted Cytokines and Pathways:** By inhibiting TYK2 and JAK1, **Brepocitinib** selectively reduces signaling from cytokines that depend on these kinases, including:
 - **IL-12 and IL-23:** Both signal through receptor complexes involving TYK2 and JAK2, leading to the phosphorylation of STAT4 and STAT3, respectively [1] [2]. These pathways promote the differentiation and maintenance of pathogenic T-helper (Th) 1 and Th17 cells, which produce pro-inflammatory mediators like IL-17, IL-22, GM-CSF, and TNF- α [2].
 - **Type I Interferons (IFN- α/β):** Signal through a receptor complex utilizing TYK2 and JAK1, activating STAT1 and STAT2 [3] [4]. The type I interferon pathway is critically implicated in the pathogenesis of dermatomyositis.
 - **Interferon-gamma (IFN- γ):** Signals via JAK1 and JAK2 [3]. **Brepocitinib**'s inhibition of JAK1 therefore also contributes to reducing IFN- γ signaling.

Preclinical Experimental Evidence

The rationale for **Brepocitinib**'s use in dermatomyositis is supported by *in vitro* studies demonstrating its protective effects at the cellular level.



[Click to download full resolution via product page](#)

Figure 2: Preclinical experimental workflow for evaluating **Brepocitinib**'s protective effects on myotubes and endothelial cells.

The experimental methodology, as outlined in an abstract from the American College of Rheumatology, involved two main *in vitro* models [4]:

- **Human Skeletal Muscle Myotube Assay:** Differentiated human myotubes were pre-treated with **Brepocitinib** at two concentrations (130 nM, reflecting the average free plasma concentration in humans taking a 30 mg dose, and 1 μ M) before being exposed to IFN-I.
- **Human Dermal Microvascular Endothelial Cell (HMEC-1) Assay:** Vascular networks formed by HMEC-1 cells were pre-treated with the same concentrations of **Brepocitinib** before IFN-I exposure.

The key quantitative results from these experiments are summarized in the table below.

Experimental Model	Induced Damage by IFN-I	Prevention with Brepocitinib (130 nM)	Prevention with Brepocitinib (1 μ M)
Myotubes (Myosin surface area)	Reduced by ~40% ($p < 0.0001$)	Restored to ~96% of control ($p < 0.001$ vs. IFN-I)	Restored to 100% of control ($p < 0.0001$ vs. IFN-I)
Endothelial Cells (Network parameters: nodes, segment length, mesh area)	Reduced by 47-50% ($p < 0.001$)	Restored to 89-111% of control ($p < 0.001$ for all vs. IFN-I)	Restored to 89-111% of control ($p < 0.001$ for all vs. IFN-I)

Table 1: Summary of preclinical results showing **Brepocitinib**'s protection against IFN-I-induced damage. Data sourced from [4].

Clinical Trial Data and Pharmacokinetics

The strong preclinical rationale has been translated into clinical development, with a Phase 3 trial demonstrating significant efficacy.

Clinical Efficacy in Dermatomyositis

The Phase 3 VALOR study (NCT05437263) in dermatomyositis patients demonstrated robust performance for **Brepocitinib** [5]:

Efficacy Measure	Brepocitinib 30 mg	Placebo	p-value
Primary Endpoint			
Mean Total Improvement Score (TIS) at Week 52	46.5	31.2	0.0006
Secondary Endpoints			
Patients with moderate response (TIS ≥ 40)	> 67%	Not Reported	-
Patients with major response (TIS ≥ 60)	~ 50%	Not Reported	-
Cutaneous clinical remission (in patients with mod.-severe skin disease)	44%	21%	-
Steroid-Sparing Effect			
Patients achieving steroid dose ≤ 2.5 mg/day	62%	34%	-
Patients discontinuing steroids altogether	42%	23%	-
Onset of Action	Separation from placebo observed from Week 4		-

Table 2: Key efficacy outcomes from the Phase 3 VALOR study [5].

Human Metabolism and Disposition

Understanding the drug's pharmacokinetic profile is critical for its application. A mass balance study in healthy volunteers revealed key characteristics [6]:

Parameter	Finding
Absorption	Rapid (Tmax of total radioactivity and brepocitinib: ~0.5 hours)
Elimination	Primarily renal
Mass Balance Recovery	96.7% ± 6.3% of the dose
- Recovered in Urine	88.0% ± 8.0%
- Recovered in Feces	8.7% ± 2.1%
Primary Circulating Metabolite	M1 (formed by hydroxylation at the C5' position of the pyrazole ring); constituted 37.1% of circulating radioactivity
Primary Metabolic Enzymes	CYP3A4/5 (77%), CYP1A2 (14%)
Note on Metabolite M1	Highly unstable in human plasma, undergoing chemical oxidation to form a cleavage product (M2).

Table 3: Key pharmacokinetic and metabolic properties of **Brepocitinib** from a human mass balance study [6].

Conclusion and Future Directions

Brepocitinib represents a promising, targeted therapeutic approach based on a well-defined mechanism of TYK2/JAK1 inhibition. The robust preclinical data demonstrating protection against key pathological insults in dermatomyositis, combined with strong positive results from a landmark Phase 3 clinical trial, position it as a potential future standard of care for this condition [3] [5] [4].

Its development underscores the importance of targeting specific intracellular signaling hubs in complex autoimmune diseases. Beyond dermatomyositis, **Brepocitinib** is also being investigated for other immune-mediated conditions, including non-infectious uveitis and cutaneous sarcoidosis, which may share overlapping pathogenic cytokine pathways [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Targeted therapy for psoriasis: A focus on tyrosine kinase ... [psoriasis-hub.com]
2. Decoding IL-23 Signaling Cascade for New Therapeutic ... [pmc.ncbi.nlm.nih.gov]
3. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor [pubmed.ncbi.nlm.nih.gov]
4. Brepocitinib Prevents Type-I Interferon Induced Damage in ... [acrabstracts.org]
5. Brepocitinib Achieves First-Ever Positive Phase 3 Results in ... [trial.medpath.com]
6. The Metabolism and Disposition of Brepocitinib in Humans ... [sciencedirect.com]

To cite this document: Smolecule. [Brepocitinib signaling pathway IL-12 IL-23 inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539196#brepocitinib-signaling-pathway-il-12-il-23-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com